4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide
Description
Synthesis Analysis
Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Syntheses involving tetrahydro-4H-thiopyran-4-ones are usually based on substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Molecular Structure Analysis
The molecular structure of 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetrahydro-4H-thiopyran-4-ones are successfully employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic analogs of natural compounds, and biologically active substances . Syntheses involving tetrahydro-4H-thiopyran-4-ones are usually based on substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide include a molecular formula of C5H9NO3S and a molecular weight of 163.19 .properties
IUPAC Name |
N-(1,1-dioxothian-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-6-5-1-3-10(8,9)4-2-5/h7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHSBMADTKQVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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